The provided papers discuss various derivatives of [, , ]triazolo[4,3-b]pyridazine, highlighting their potential as inhibitors for different biological targets. These molecules are often studied for their applications in medicinal chemistry and drug discovery. Specifically, they have shown activity as:
JNJ-38877618 is a small molecule compound that functions primarily as a Met kinase inhibitor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology. It is classified as a toll-like receptor modulator, specifically targeting the toll-like receptor 8 pathway, which plays a crucial role in the immune response against pathogens and tumor cells.
JNJ-38877618 was developed by Johnson & Johnson and is part of a broader class of compounds aimed at modulating kinase activity. Its classification as a Met kinase inhibitor positions it within a group of molecules that are being explored for their ability to interfere with signaling pathways involved in cancer progression and metastasis.
The synthesis of JNJ-38877618 involves several key steps that utilize conventional organic synthesis techniques. The compound can be synthesized through the following general method:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are often proprietary but typically follow established protocols for similar compounds.
The molecular structure of JNJ-38877618 can be described by its chemical formula, which includes various functional groups integral to its activity. The compound features a pyrimidine ring connected to a hexanol chain, along with an amino group that enhances its binding affinity to the Met kinase target.
JNJ-38877618 undergoes various chemical reactions that can be exploited for its application in drug development:
Technical details regarding these reactions are often elucidated through enzyme kinetics studies and pharmacokinetic modeling.
The mechanism of action of JNJ-38877618 involves its binding to the ATP-binding site of Met kinase. This binding prevents ATP from interacting with the kinase, thereby inhibiting phosphorylation events critical for cell signaling related to growth and survival.
JNJ-38877618 exhibits several important physical and chemical properties:
Relevant data can be obtained from various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS).
JNJ-38877618 has potential applications in several areas of scientific research:
The c-MET receptor tyrosine kinase, encoded by the MET proto-oncogene, serves as the high-affinity receptor for hepatocyte growth factor (HGF). This ligand-receptor pair orchestrates pleiotropic biological functions, including embryogenesis, tissue regeneration, and wound healing under physiological conditions [6] [10]. However, dysregulation of the HGF/c-MET axis drives oncogenesis through multiple mechanisms: somatic mutations (e.g., exon 14 skipping, kinase domain mutations), gene amplification, protein overexpression, and autocrine/paracrine HGF stimulation [3] [9]. These alterations lead to constitutive c-MET activation, which promotes tumor proliferation, invasion, angiogenesis, and metastasis via downstream signaling cascades such as:
Genetic alterations in MET are prevalent across diverse cancers, with amplification observed in 4% of non-small cell lung cancer (NSCLC), 21.2% of gastric cancer, and 23% of advanced-stage gastric cancer cases [3] [9]. Additionally, c-MET modulates the tumor microenvironment (TME) by recruiting immunosuppressive cells like tumor-associated macrophages (TAMs) and neutrophils, inducing hypoxia-responsive genes, and disrupting vascular integrity [4] [8]. Hypoxia further amplifies c-MET expression, creating a feed-forward loop that accelerates metastasis [3] [6].
Table 1: Frequency of c-MET Genetic Alterations in Solid Tumors
Tumor Type | Amplification Frequency | Primary Clinical Association |
---|---|---|
Gastric Cancer | 9.4%-23% | Advanced stage, poor prognosis |
NSCLC | 3.8%-7% | Resistance to EGFR inhibitors |
Colorectal Cancer | 3.6%-18% (metastases) | Metastatic progression |
Papillary Renal Cancer | ~20% | Driver of tumorigenesis |
c-MET inhibition represents a strategic priority in precision oncology due to its dual role as a primary oncogenic driver and a mediator of resistance to targeted therapies. Tumors harboring MET amplifications or exon 14 skipping mutations exhibit "oncogene addiction," rendering them exquisitely sensitive to c-MET inhibition [9]. For example, MET-amplified NSCLC and gastric cancers show rapid regression upon selective c-MET blockade [1] [7]. Furthermore, c-MET activation bypasses EGFR and VEGFR signaling, driving resistance to agents like erlotinib and bevacizumab [3] [10]. Preclinical studies demonstrate that c-MET inhibitors restore chemosensitivity; in triple-negative breast cancer (TNBC) models, c-MET inhibition enhanced cisplatin delivery by normalizing tumor vasculature and reducing hypoxia [4].
Beyond tumor cells, c-MET inhibition remodels the TME:
Table 2: Impact of c-MET Inhibition on Tumor Microenvironment
TME Component | Effect of c-MET Inhibition | Functional Outcome |
---|---|---|
Neutrophils | ↓ Infiltration (e.g., 4T1 TNBC models) | Reduced inflammation |
Tumor Vasculature | ↑ Pericyte coverage, ↓ hypoxia | Enhanced chemotherapy delivery |
Macrophages | ↓ TAM recruitment (cisplatin synergy) | Improved anti-tumor immunity |
Hypoxia | ↓ HIF-1α stabilization | Reduced metastatic potential |
JNJ-38877618 (developmental code name OMO-1) is a potent, orally bioavailable ATP-competitive inhibitor selectively targeting c-MET. Discovered through structure-activity relationship optimization, it features a 6-(difluoro(6-(pyridin-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline core structure (molecular formula: C₂₀H₁₂F₂N₆; molecular weight: 374.35 g/mol; CAS: 943540-74-7) [1] [7]. Key pharmacophoric elements include:
Biochemically, JNJ-38877618 exhibits a binding affinity (Kd) of 1.4 nM toward wild-type c-MET and inhibits kinase activity with IC50 values of 2 nM (wild-type) and 3 nM (M1268T mutant) [1] [7]. Its selectivity profile surpasses early-generation c-MET inhibitors like crizotinib, showing minimal off-target activity against ALK, ROS1, or RON kinases [4] [7]. Structural analyses reveal that the difluoromethyl bridge optimizes hydrophobic pocket occupancy, while the pyridine nitrogen coordinates with c-MET’s catalytic Mg²⁺ ion, conferring >100-fold selectivity versus other tyrosine kinases [1].
Table 3: Preclinical Profile of JNJ-38877618
Parameter | Value | Experimental Context |
---|---|---|
c-MET Binding Affinity (Kd) | 1.4 nM | Surface plasmon resonance |
Enzyme IC50 | 2 nM (WT), 3 nM (M1268T mutant) | Cell-free kinase assays |
Solubility | 10 mg/mL in DMSO | Pharmacokinetic formulation |
In Vivo Efficacy | Tumor regression in SNU5 (gastric), U87-MG (glioblastoma) | Xenograft models |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7